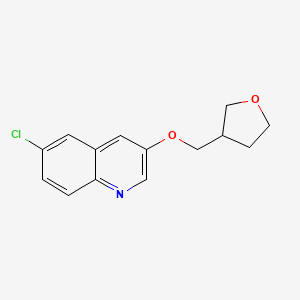
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 6th position and an oxolan-3-ylmethoxy group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(oxolan-3-ylmethoxy)quinoline can be achieved through several synthetic routes. One common method involves the condensation of 6-chloroquinoline-3-carbaldehyde with oxolan-3-ylmethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria, tuberculosis, and cancer.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(oxolan-3-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria.
Pathways Involved: The inhibition of DNA gyrase and topoisomerase IV results in the stabilization of the enzyme-DNA complex, leading to DNA cleavage and cell death.
Comparison with Similar Compounds
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Chloroquine, quinine, ciprofloxacin, and camptothecin are some well-known quinoline derivatives with diverse biological activities.
Uniqueness: The presence of the oxolan-3-ylmethoxy group at the 3rd position and the chlorine atom at the 6th position imparts unique chemical and biological properties to this compound.
Properties
Molecular Formula |
C14H14ClNO2 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-chloro-3-(oxolan-3-ylmethoxy)quinoline |
InChI |
InChI=1S/C14H14ClNO2/c15-12-1-2-14-11(5-12)6-13(7-16-14)18-9-10-3-4-17-8-10/h1-2,5-7,10H,3-4,8-9H2 |
InChI Key |
DTJHEHIGEDAVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2=CN=C3C=CC(=CC3=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















